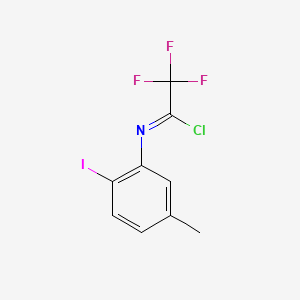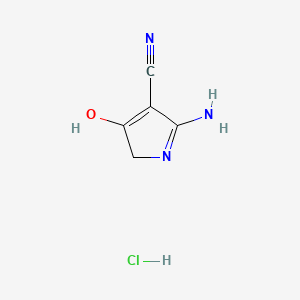
4-Chloro-6-nitrocoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-nitrocoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are characterized by their benzene and α-pyrone rings fused together
Vorbereitungsmethoden
The synthesis of 4-Chloro-6-nitrocoumarin typically involves the nitration of 4-chlorocoumarin. One common method includes treating 4-chlorocoumarin with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful temperature control to avoid over-nitration and to ensure the selective formation of the 6-nitro derivative .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
4-Chloro-6-nitrocoumarin undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and various acids and bases. Major products formed from these reactions include 4-amino-6-nitrocoumarin and various substituted coumarin derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-nitrocoumarin has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, optical brighteners, and fluorescent probes.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-nitrocoumarin and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6-nitrocoumarin can be compared with other nitro-substituted coumarins such as 4-chloro-3-nitrocoumarin and 4-chloro-7-nitrocoumarin. These compounds share similar structural features but differ in the position of the nitro group, which can significantly affect their chemical reactivity and biological activity. The unique positioning of the nitro group in this compound makes it particularly interesting for specific applications in synthetic chemistry and biological research .
Eigenschaften
Molekularformel |
C9H4ClNO4 |
|---|---|
Molekulargewicht |
225.58 g/mol |
IUPAC-Name |
4-chloro-6-nitrochromen-2-one |
InChI |
InChI=1S/C9H4ClNO4/c10-7-4-9(12)15-8-2-1-5(11(13)14)3-6(7)8/h1-4H |
InChI-Schlüssel |
DFRDRBNFVFARFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)O2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Chloromethyl)benzo[c]isoxazole](/img/structure/B13704081.png)
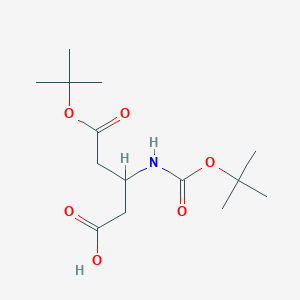
![5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13704086.png)

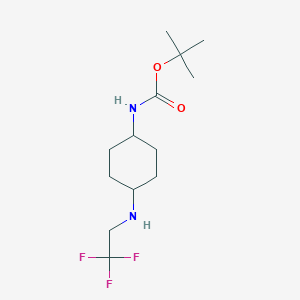
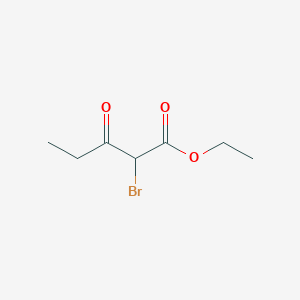
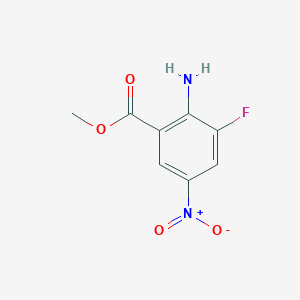

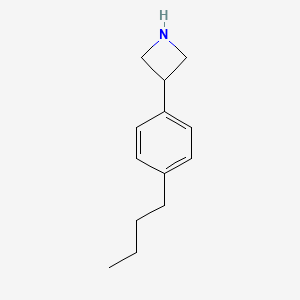
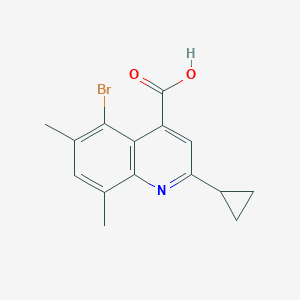
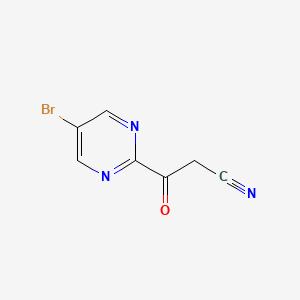
![[(2R,3R)-3-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B13704156.png)
